

FIIN-3 Covalent Inhibitor: A Technical Guide to its Biochemical Profile

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Compound of Interest

Compound Name: FIIN-3

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This document provides an in-depth technical overview of the biochemistry of **FIIN-3**, a next-generation irreversible kinase inhibitor. **FIIN-3** is notable for its dual-targeting capability and its efficacy against clinically relevant drug-resistant mutations.

Introduction: Overcoming Resistance with Covalent Inhibition

The development of targeted therapies against protein kinases has revolutionized cancer treatment. However, the emergence of resistance, often through mutations in the kinase domain, remains a significant clinical challenge. First-generation ATP-competitive inhibitors can lose efficacy when mutations, such as the "gatekeeper" residue mutation, alter the inhibitor's binding site.

FIIN-3 was developed through a structure-based design approach to overcome this resistance. [1] It is an irreversible inhibitor that forms a permanent covalent bond with its target, leading to sustained inhibition.[2][3][4] This mechanism makes it less susceptible to resistance mutations that rely on weakening non-covalent interactions. Uniquely, **FIIN-3** can covalently inhibit both Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR) by targeting distinct cysteine residues, a result of the conformational flexibility of its reactive acrylamide group.[1]

Mechanism of Action: Dual-Targeting Irreversible Inhibition

FIIN-3 functions as an ATP-competitive inhibitor, initially binding to the ATP pocket of the kinase domain.^[5] Following this initial non-covalent binding, its electrophilic acrylamide "warhead" is positioned to react with a nucleophilic cysteine residue located near the binding site. This reaction forms a permanent covalent bond, irreversibly inactivating the kinase.

The remarkable feature of **FIIN-3** is its ability to target two different kinase families through distinct cysteine interactions:

- FGFR: It targets a cysteine located in the P-loop of the kinase domain.
- EGFR: It targets a cysteine situated in a different position within the ATP-binding pocket.^[1]

This dual-targeting is made possible by the flexible linker connecting the core scaffold to the acrylamide moiety.^[1] Co-crystal structures of **FIIN-3** in complex with FGFR4 (V550L mutant, PDB ID: 4R6V) and EGFR (L858R mutant) have confirmed these distinct binding modes.^{[1][6]}

Quantitative Biochemical Data

The potency of **FIIN-3** has been quantified against various wild-type and mutant kinases using multiple assay formats. The following tables summarize the key inhibitory concentrations (IC₅₀) from biochemical assays and the half-maximal effective concentrations (EC₅₀) from cell-based proliferation assays.

Target Kinase	Assay Type	Inhibitory Concentration (IC ₅₀)	Reference(s)
FGFR1	Biochemical	13.1 nM	[2] [3] [7]
FGFR2	Biochemical	21 nM	[2] [3] [7]
FGFR3	Biochemical	31.4 nM	[2] [3] [7]
FGFR4	Biochemical	35.3 nM	[2] [3] [7]
EGFR (Wild-Type)	Biochemical	43 nM	[5] [7]
FIIN-2 (for comparison)	Biochemical	3.1 nM (FGFR1), 4.3 nM (FGFR2)	[8]

Table 1: Biochemical IC₅₀ Values for **FIIN-3**.

Cell Line Model	Target	Effective Concentration (EC ₅₀)	Reference(s)
Ba/F3 Cells	WT FGFRs	1 - 41 nM range	[7]
Ba/F3 Cells	FGFR2 (Gatekeeper Mutant)	64 nM	[7]
Ba/F3 Cells	FGFR (various mutants)	1 - 93 nM range	[5]
Ba/F3 Cells	EGFR vIII Fusion	135 nM	[5] [7]
Ba/F3 Cells	EGFR (L858R Mutant)	17 nM	[7]
Ba/F3 Cells	EGFR (L858R/T790M)	231 nM	[7]

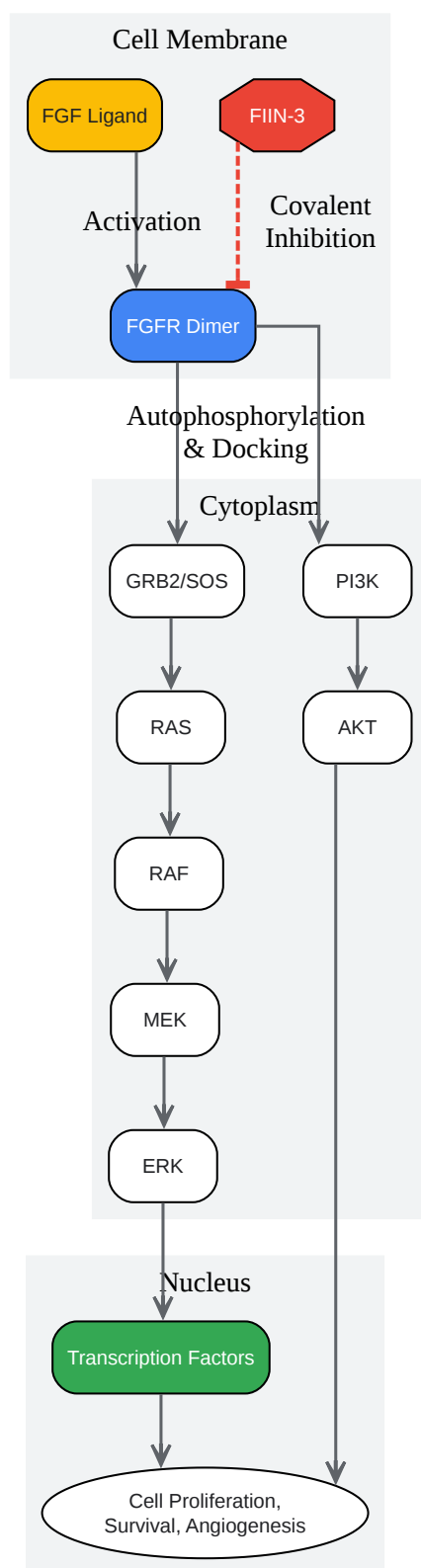
Table 2: Cell-Based EC₅₀ Values for **FIIN-3**.

Affected Signaling Pathways

FGFR and EGFR are receptor tyrosine kinases (RTKs) that, upon activation, trigger critical downstream signaling cascades involved in cell proliferation, survival, and differentiation.^{[9][10][11]} By inhibiting these receptors, **FIIN-3** effectively blocks these pathways. The primary pathways affected include:

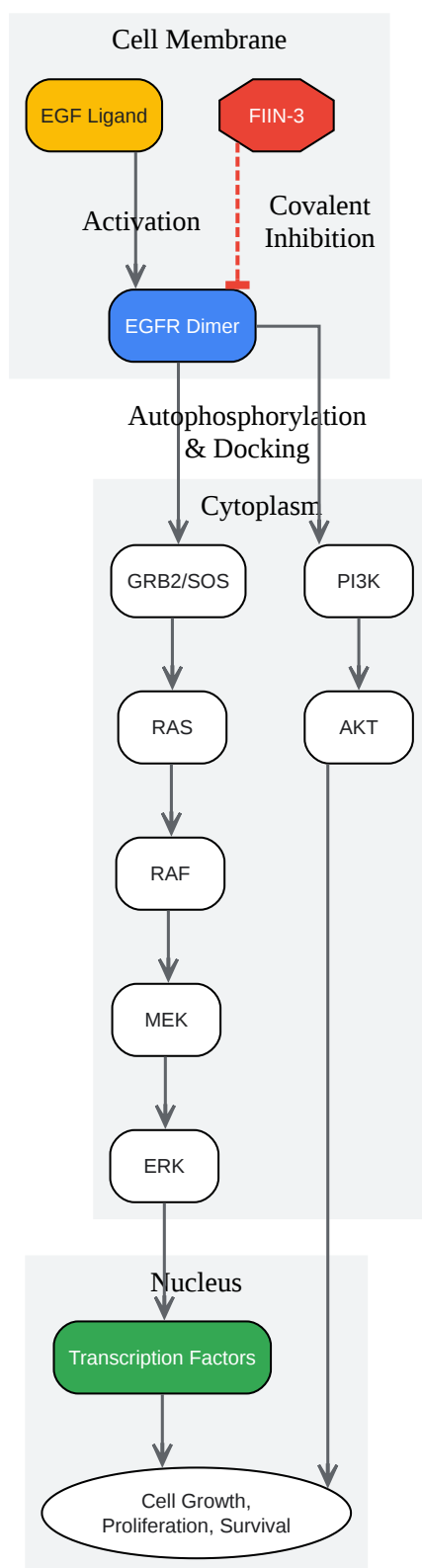
- RAS/RAF/MAPK Pathway: Crucial for regulating cell proliferation.
- PI3K/AKT Pathway: A key pathway for promoting cell survival and growth.^{[9][12]}

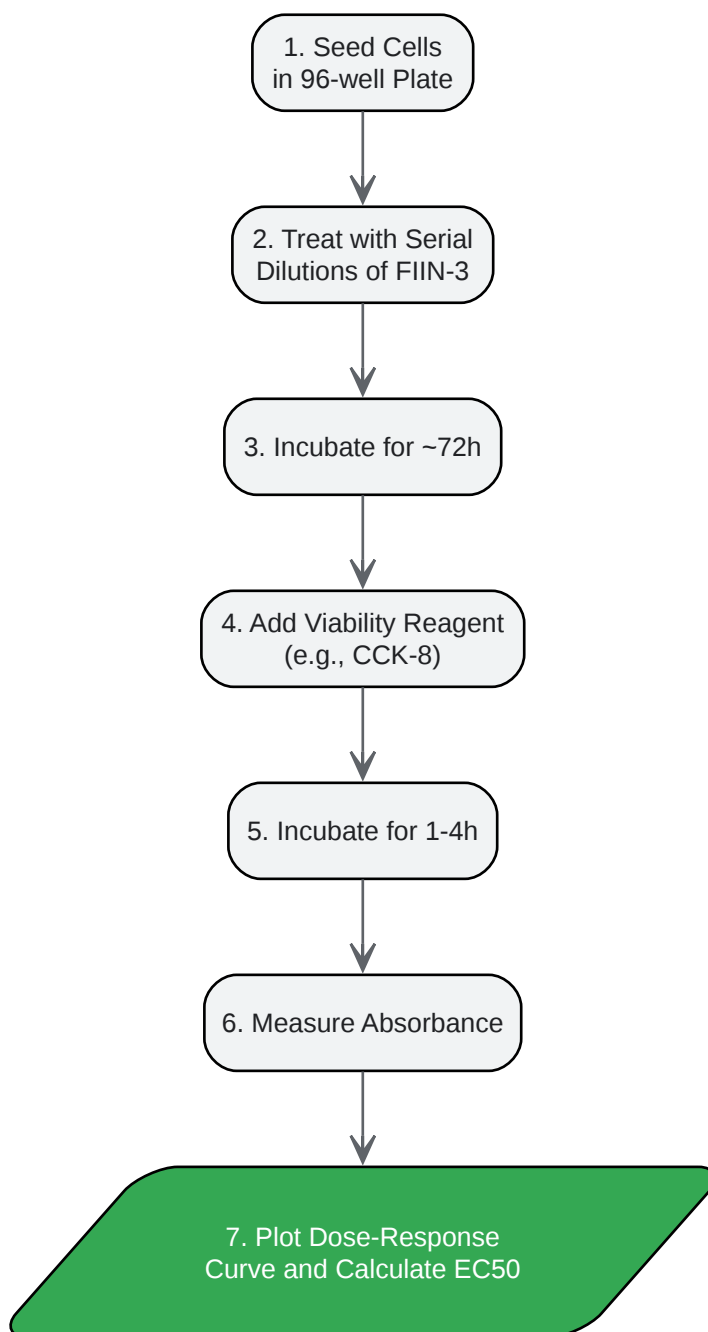
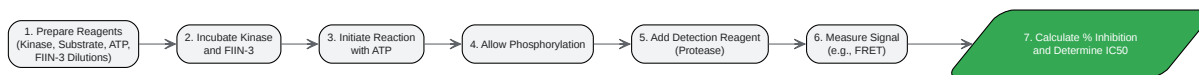
The diagrams below illustrate the points of inhibition by **FIIN-3** in these canonical pathways.



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FGFR signaling pathway and **FIIN-3** inhibition.





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